Ethanol--zinc--water (1/1/1)

Description

The ternary system "Ethanol-Zinc-Water (1/1/1)" refers to a solvent mixture with a 1:1:1 volumetric or molar ratio, commonly employed in the synthesis of zinc-based materials such as zinc oxide (ZnO) nanoparticles, thin films, and coordination complexes. This system leverages the unique properties of ethanol and water to modulate reaction kinetics, solubility, and crystal growth. Ethanol acts as a co-solvent, reducing surface tension and dielectric constant, while water facilitates hydrolysis and complexation with zinc salts . Applications span nanotechnology (e.g., ZnO nanorods for gas sensing) and catalysis (e.g., copper-zinc acetate precursors) . The 1:1:1 ratio balances solvent polarity and viscosity, optimizing nucleation and morphology control .

Properties

CAS No. |

562071-35-6 |

|---|---|

Molecular Formula |

C2H8O2Zn |

Molecular Weight |

129.5 g/mol |

IUPAC Name |

ethanol;zinc;hydrate |

InChI |

InChI=1S/C2H6O.H2O.Zn/c1-2-3;;/h3H,2H2,1H3;1H2; |

InChI Key |

WJQMFIIGGVVXDU-UHFFFAOYSA-N |

Canonical SMILES |

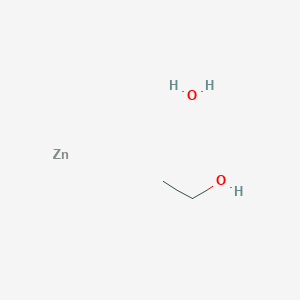

CCO.O.[Zn] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethanol–zinc–water (1/1/1) typically involves mixing ethanol, zinc, and water in equal parts. The reaction conditions can vary depending on the desired application. For instance, the mixture can be prepared at room temperature or under controlled heating conditions to enhance the interaction between the components.

Industrial Production Methods

In industrial settings, the preparation of ethanol–zinc–water (1/1/1) may involve more sophisticated techniques to ensure consistency and purity. This can include the use of high-purity reagents, controlled environments to prevent contamination, and advanced mixing equipment to achieve a homogeneous mixture.

Chemical Reactions Analysis

Types of Reactions

Ethanol–zinc–water (1/1/1) undergoes various chemical reactions, including:

Oxidation: Ethanol can be oxidized to acetaldehyde and further to acetic acid in the presence of zinc and water.

Reduction: Zinc can act as a reducing agent in certain reactions, facilitating the reduction of other compounds.

Substitution: Ethanol can participate in substitution reactions, where its hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions involving ethanol–zinc–water (1/1/1) include acids, bases, and other catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and pH levels to optimize the reaction rates and yields.

Major Products

The major products formed from reactions involving ethanol–zinc–water (1/1/1) depend on the specific reaction conditions and reagents used. For example, the oxidation of ethanol can produce acetaldehyde and acetic acid, while reduction reactions can yield various reduced compounds.

Scientific Research Applications

Ethanol–zinc–water (1/1/1) has a wide range of applications in scientific research, including:

Chemistry: Used as a solvent and reagent in various chemical reactions and synthesis processes.

Biology: Employed in biochemical assays and as a medium for certain biological reactions.

Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

Industry: Utilized in the production of various industrial chemicals and materials, including catalysts and coatings.

Mechanism of Action

The mechanism of action of ethanol–zinc–water (1/1/1) involves the interactions between its components. Ethanol acts as a solvent, facilitating the dissolution and interaction of zinc and water. Zinc can participate in catalytic processes, enhancing the reaction rates and selectivity. Water serves as a medium for the reactions, providing the necessary environment for the chemical processes to occur.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Methanol-Zinc-Water Systems

Methanol-zinc-water systems differ mechanistically from ethanol-based systems. In methanol, zinc acetylacetonate undergoes alcoholytic C–C cleavage, forming methyl acetate without water production, a nonaqueous pathway. Ethanol exhibits analogous behavior but yields ethyl acetate, with slower reaction rates due to steric hindrance . Methanol’s lower viscosity (0.59 cP vs. ethanol’s 1.08 cP) enhances ion mobility, favoring smaller ZnO nanoparticles compared to ethanol-water systems .

Pure Ethanol vs. Pure Water Systems

- Dielectric Constant: Water (78.5) supports high ion dissociation, whereas ethanol (24.3) reduces ionic mobility, increasing solution viscosity with zinc salts. This viscosity impedes nutrient transfer in ethanol, altering crystal growth kinetics .

- Morphology: Pure aqueous systems yield densely oriented ZnO nanorod arrays, while ethanol induces random crystal orientation due to reduced dielectric screening .

- Solubility: Zinc chloride is highly soluble in both solvents, but zinc stearate is insoluble in ethanol and water, limiting its use in colloidal systems .

Copper-Zinc Acetate in Ethanol-Water

In supercritical antisolvent (SAS) processes, ethanol-water solvents enable the formation of zincian georgeite (a copper-zinc hydroxycarbonate). Pure ethanol yields mixed copper-zinc acetates, while water inclusion stabilizes georgeite precursors, critical for catalytic applications .

Data Tables

Table 1: Dielectric Constants and Solvent Effects

*Estimated based on additive model.

Table 2: Solvent Impact on ZnO Morphology

Research Findings and Implications

Nonaqueous Mechanisms: Ethanol-zinc systems avoid hydrolytic pathways, enabling esterification and controlled nanoparticle growth .

Dielectric Effects: Lower dielectric constants in ethanol increase viscosity with zinc salts, slowing crystal growth and favoring anisotropic morphologies .

Solvent Ratios: 1:1 ethanol-water balances ion dissociation and viscosity, optimizing ZnO nanorod arrays for optoelectronics .

Complexation: Ethanol-water mixtures enhance metal-ligand complexation (e.g., citrate, acetate), critical for stabilizing intermediates in SAS processes .

Key Challenges

- Ethanol’s steric hindrance slows reaction kinetics vs. methanol .

- Water contamination in nonaqueous systems can unpredictably shift reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.